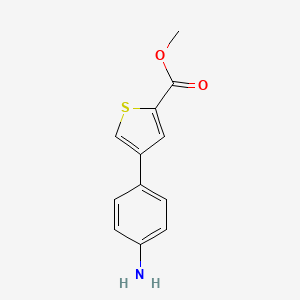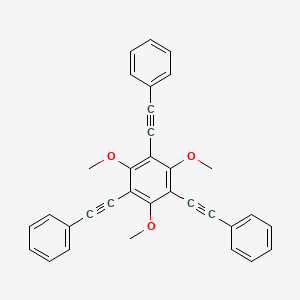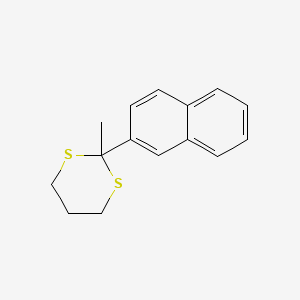
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is an organic compound with the molecular formula C15H16S2. It is a derivative of 1,3-dithiane, where one of the hydrogen atoms is replaced by a 2-naphthalenyl group and another by a methyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- can be synthesized through the reaction of 2-naphthaldehyde with 2-methyl-1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dithiane moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds and as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in reactions such as the Corey-Seebach reaction. This allows for the formation of carbon-carbon bonds and the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dithiane: Similar structure but lacks the 2-naphthalenyl group.
1,3-Dithiolane: Similar sulfur-containing ring but with a different ring size.
1,3-Dithiane: The parent compound without the methyl and naphthalenyl substitutions.
Uniqueness
1,3-Dithiane, 2-methyl-2-(2-naphthalenyl)- is unique due to the presence of both a methyl and a 2-naphthalenyl group, which enhances its stability and reactivity compared to its analogs. This makes it particularly useful in organic synthesis and industrial applications .
Propiedades
Número CAS |
141994-27-6 |
|---|---|
Fórmula molecular |
C15H16S2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-methyl-2-naphthalen-2-yl-1,3-dithiane |
InChI |
InChI=1S/C15H16S2/c1-15(16-9-4-10-17-15)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11H,4,9-10H2,1H3 |
Clave InChI |
YBWHVXDRVWGCNO-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCS1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


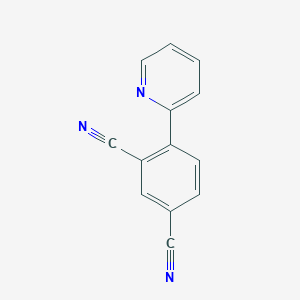
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)


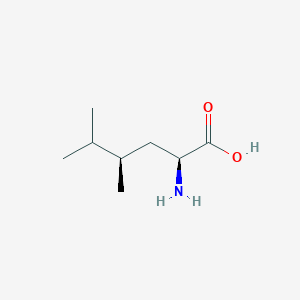
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)

